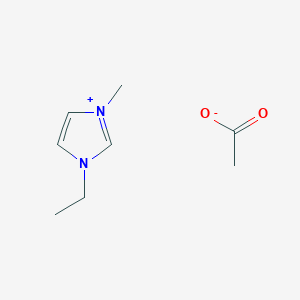
1-乙基-3-甲基咪唑鎓乙酸盐
概述
描述
1-Ethyl-3-methylimidazolium acetate is an ionic liquid known for its unique properties and wide range of applications. It is a colorless liquid with low volatility and high thermal stability. This compound is particularly valued for its ability to dissolve a variety of substances, including cellulose and other natural polymers, making it a versatile solvent in both laboratory and industrial settings .
科学研究应用
作用机制
Target of Action
1-Ethyl-3-methylimidazolium acetate, also known as [Emim][Ac], primarily targets carbonyl compounds . It acts as a robust organocatalyst for the solvent-free cyanosilylation of these compounds with trimethylsilyl cyanide (TMSCN) . Another significant target of [Emim][Ac] is cellulose , where it serves as a cellulosic solvent .
Mode of Action
[Emim][Ac] interacts with its targets through a process known as cyanosilylation . In this process, [Emim][Ac] facilitates the addition of TMSCN to carbonyl compounds under mild reaction conditions . When interacting with cellulose, [Emim][Ac] acts as a solvent, dissolving the cellulose and enabling its conversion into other compounds .
Biochemical Pathways
The primary biochemical pathway affected by [Emim][Ac] is the cyanosilylation of carbonyl compounds . This process results in the formation of cyanohydrins, which are key synthetic intermediates that can be further converted into valuable organic compounds . In the case of cellulose, [Emim][Ac] enables its conversion into glucose via enzymatic saccharification .
Result of Action
The action of [Emim][Ac] on carbonyl compounds results in the formation of cyanohydrins . These compounds are valuable synthetic intermediates that can be further converted into various organic compounds . When [Emim][Ac] acts on cellulose, it results in the formation of glucose via enzymatic saccharification .
Action Environment
The action of [Emim][Ac] can be influenced by environmental factors. For instance, the cyanosilylation process can be carried out under mild reaction conditions . Additionally, the dissolution of cellulose by [Emim][Ac] can be influenced by the presence of inorganic salts
生化分析
Biochemical Properties
1-Ethyl-3-methylimidazolium acetate exhibits strong hydrogen bonding basicity . This property allows it to coordinate with the hydroxyl and amino groups of biomolecules, promoting hydrogen bonding in bifunctional activation of substrates . This interaction significantly influences the biochemical reactions involving these biomolecules .
Cellular Effects
The effects of 1-Ethyl-3-methylimidazolium acetate on cellular processes are still under investigation. Studies have shown that it can influence the growth of certain bacterial species such as Clostridium sp. and Pseudomonas putida .
Molecular Mechanism
The molecular mechanism of 1-Ethyl-3-methylimidazolium acetate is primarily based on its strong hydrogen bonding basicity . It can coordinate with the hydroxyl and amino groups of biomolecules, leading to bifunctional activation of substrates . This interaction can result in changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Ethyl-3-methylimidazolium acetate in laboratory settings are primarily observed in its solvation properties . It exhibits distinct solvation behavior with the occurrence of well-pronounced solvation shells whose composition significantly depends on the charge of the solute .
Metabolic Pathways
Its strong hydrogen bonding basicity suggests that it may interact with enzymes or cofactors involved in various metabolic processes .
Transport and Distribution
Its solvation properties suggest that it may interact with various transporters or binding proteins .
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium acetate is typically synthesized by reacting 1-ethyl-3-methylimidazole with acetic acid. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified by distillation to remove any residual solvents .
Industrial Production Methods: In industrial settings, the synthesis of 1-ethyl-3-methylimidazolium acetate follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous distillation units to handle the increased volume of reactants and products .
化学反应分析
Types of Reactions: 1-Ethyl-3-methylimidazolium acetate undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form imidazole thiones.
Reduction: It can be reduced under specific conditions to yield different imidazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly with alkyl halides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sulfur and poly(sulfur nitride).
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Alkyl halides are commonly used in substitution reactions
Major Products:
Oxidation: Imidazole thiones.
Reduction: Various imidazole derivatives.
Substitution: Alkylated imidazole compounds
相似化合物的比较
- 1-Butyl-3-methylimidazolium acetate
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
Comparison: 1-Ethyl-3-methylimidazolium acetate is unique due to its ability to dissolve cellulose and other natural polymers efficiently. Compared to 1-butyl-3-methylimidazolium acetate, it has a lower melting point, making it more suitable for applications requiring room-temperature ionic liquids. Additionally, its acetate anion provides better solvation properties compared to chloride or tetrafluoroborate anions .
属性
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C2H4O2/c1-3-8-5-4-7(2)6-8;1-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYUIMLQTKODPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041179 | |
| Record name | 1-Ethyl-3-methylimidazolium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143314-17-4 | |
| Record name | 1-Ethyl-3-methylimidazolium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143314-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143314174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Ethyl-3-methylimidazolium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-methyl-1H-imidazol-3-ium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [Emim][OAc] effectively dissolves lignocellulosic biomass by disrupting the hydrogen bonding network within the plant cell wall. This occurs through the interaction of the acetate anions with the hydroxyl groups of cellulose and hemicellulose, and to a lesser extent, with lignin. [] The cation, while less involved in direct interaction with the biomass components, contributes to the overall solvation process. []
A: Pretreatment with [Emim][OAc] can significantly enhance the enzymatic hydrolysis of lignocellulosic biomass, leading to increased sugar yields. [, , ] This is attributed to the disruption of the crystalline structure of cellulose, reduction in lignin content, and increased accessibility of enzymes to the polysaccharide chains. [, , ]
A: Yes, residual [Emim][OAc] can inhibit the growth and fermentation activity of microorganisms, such as Saccharomyces cerevisiae, commonly used in ethanol production. [, ] Studies have shown that [Emim][OAc] concentrations above 0.1 g/L can negatively impact ethanol fermentation. []
ANone: The molecular formula of [Emim][OAc] is C8H14N2O2, and its molecular weight is 170.21 g/mol.
A: Various spectroscopic techniques are employed to study the structure and properties of [Emim][OAc], including Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (XRD). [, , , , ]
A: Water can significantly influence the properties of [Emim][OAc], such as viscosity, conductivity, and hydrogen bonding interactions. [, , ] The presence of water can disrupt the hydrogen bond network within the IL, leading to changes in its solvation ability and other physicochemical properties. [, , ]
A: [Emim][OAc] exhibits relatively lower thermal stability compared to some other ILs. [] Its thermal decomposition mainly proceeds through an SN2 nucleophilic substitution reaction, primarily at the imidazolium methyl substituent. [] This relatively low thermal stability has implications for its use in high-temperature applications.
A: Yes, [Emim][OAc] can function as a catalyst in various chemical reactions, including transesterification, condensation, and biomass conversion processes. [, , ]
A: [Emim][OAc] catalyzes the transesterification of glycerol with diethyl carbonate to produce glycerol carbonate. [] The acetate anion plays a crucial role in activating glycerol through hydrogen bonding interactions, while the imidazolium cation can interact with diethyl carbonate, facilitating the reaction. []
A: Computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations provide insights into the structure, interactions, and dynamics of [Emim][OAc] at the molecular level. [, , , ]
A: MD simulations can provide information on the solvation behavior, hydrogen bonding interactions, diffusion coefficients, and other dynamic properties of [Emim][OAc] in various environments. [, , , ] This information is valuable for understanding its behavior as a solvent and reaction medium.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)








![8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B133891.png)



